N-cyclopentyl-3-nitropyridin-2-amine

概要

説明

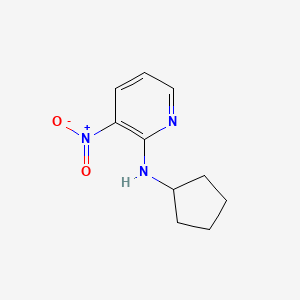

N-cyclopentyl-3-nitropyridin-2-amine is an organic compound with the molecular formula C10H13N3O2. It is a derivative of pyridine, characterized by the presence of a nitro group at the third position and a cyclopentyl group attached to the nitrogen atom at the second position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-nitropyridin-2-amine typically involves the reaction of cyclopentanamine with 2-chloro-3-nitropyridine. The reaction is carried out in a solvent such as tetrahydrofuran, and the mixture is stirred at reflux for an extended period, usually around 18 hours . The reaction conditions are crucial to ensure the complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

N-cyclopentyl-3-nitropyridin-2-amine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrazine hydrate.

Common Reagents and Conditions

Reduction: Hydrazine hydrate is commonly used for the reduction of the nitro group to an amino group.

Major Products Formed

科学的研究の応用

N-Cyclopentyl-3-nitro-4-pyridinamine and N-Cyclopentyl-3-nitropyridin-2-amine are distinct chemical compounds with different applications in scientific research. N-Cyclopentyl-3-nitro-4-pyridinamine (CAS No: 380605-48-1) is used as an intermediate in synthesizing complex organic molecules, studied for its potential biological activity, and researched for its potential as a pharmaceutical agent in treating neurological disorders. this compound (CAS No: 952934-74-6) is synthesized from 2-chloro-3-nitropyridine and cyclopentylamine .

N-Cyclopentyl-3-nitro-4-pyridinamine

Chemical Reactions and Applications

- As a chemical intermediate N-Cyclopentyl-3-nitro-4-pyridinamine is used in the synthesis of more complex organic molecules. The nitro group can be reduced to an amino group or substituted with other functional groups through nucleophilic aromatic substitution reactions.

- Reduction The nitro group can be reduced using hydrogen gas with a palladium catalyst or iron powder in acidic conditions. The major product of this reaction is N-Cyclopentyl-3-amino-4-pyridinamine.

- Substitution Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution, leading to various derivatives.

- Biological studies The compound is studied for its effects on various enzymes and receptors. Its mechanism of action involves interaction with specific molecular targets, where the nitro group can be reduced to form reactive intermediates. The cyclopentyl group enhances lipophilicity, facilitating cell membrane crossing.

- Medical research There is ongoing research to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

This compound

Synthesis

this compound can be synthesized from 2-chloro-3-nitropyridine and cyclopentylamine in tetrahydrofuran with reflux for 18 hours, yielding the product as a yellow solid after purification .

作用機序

The mechanism of action of N-cyclopentyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets. For instance, the reduction of the nitro group to an amino group can lead to the formation of intermediates that interact with enzymes or receptors in biological systems . The exact pathways and targets depend on the specific application and the nature of the interactions at the molecular level.

類似化合物との比較

N-cyclopentyl-3-nitropyridin-2-amine can be compared with other nitropyridine derivatives:

N-cyclopentyl-5-methyl-3-nitropyridin-2-amine: Similar in structure but with a methyl group at the fifth position.

2-amino-5-bromo-3-nitropyridine: Contains a bromine atom at the fifth position instead of a cyclopentyl group.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other nitropyridine derivatives. This makes it a valuable compound for targeted research and development in various scientific fields.

生物活性

N-cyclopentyl-3-nitropyridin-2-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a pyridine ring substituted with a nitro group and a cyclopentyl group, suggests various pharmacological applications, particularly in neuropharmacology and cancer research. This article reviews the biological activity of this compound, including its mechanism of action, effects on different biological targets, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Nitro Group Reduction : The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and receptors, influencing various biological pathways.

- Lipophilicity : The cyclopentyl group enhances the compound's lipophilicity, facilitating its ability to cross cell membranes and reach intracellular targets.

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological activity. Its structural similarity to other nitropyridine derivatives suggests potential efficacy in treating neurological disorders. The compound may modulate neurotransmitter systems, which are crucial for synaptic activity.

Antitumor Activity

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may possess antitumor properties, potentially through the following mechanisms:

- Cytotoxicity : In vitro assays have demonstrated that the compound exhibits cytotoxicity against several human-derived tumor cell lines, including those derived from lung (NCI-H460) and leukemia (HL-60) cancers .

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| NCI-H460 | < 6.0 | > 3.0 |

| HL-60 | < 6.0 | > 3.0 |

| MRC-5 | 1.1 | 1.1 |

The selectivity index (SI) indicates a favorable therapeutic profile compared to standard chemotherapeutic agents like cisplatin .

Ferroptosis Pathways

Recent investigations have highlighted the role of this compound in ferroptosis-related pathways, which are critical for regulating cell death and survival mechanisms in various diseases. This suggests that the compound may have broader implications in treating conditions characterized by ferroptosis dysregulation.

Case Studies

Several studies have focused on the synthesis and evaluation of this compound:

- Synthesis and Characterization : The compound was synthesized using various methods, emphasizing its versatility and potential for modification to enhance biological activity.

- Molecular Docking Studies : Computational studies have indicated favorable binding affinities with multiple protein targets related to neurodegenerative diseases, underscoring its therapeutic potential .

特性

IUPAC Name |

N-cyclopentyl-3-nitropyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-13(15)9-6-3-7-11-10(9)12-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECSNDXAVMVGGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C(C=CC=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。